BenchChemオンラインストアへようこそ!

2,6-Dichlorophenylthiourea

Pharmaceutical impurity profiling ANDA/NDA regulatory submission Clonidine HCl quality control

2,6-Dichlorophenylthiourea (CAS 6590-91-6), also designated N-(2,6-dichlorophenyl)thiourea or 1-(2,6-dichlorophenyl)-2-thiourea, is a dihalogenated arylthiourea derivative with molecular formula C₇H₆Cl₂N₂S and molecular weight 221.11 g/mol. The compound is characterized by chlorine substitution at both ortho positions (2- and 6-) of the phenyl ring, a substitution pattern that confers distinct physicochemical properties, including a melting point of 155–159 °C and a monoclinic crystal system.

Molecular Formula C7H6Cl2N2S
Molecular Weight 221.11 g/mol
CAS No. 6590-91-6
Cat. No. B1300220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorophenylthiourea
CAS6590-91-6
Molecular FormulaC7H6Cl2N2S
Molecular Weight221.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NC(=S)N)Cl
InChIInChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyKUQHRGMPBWZVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorophenylthiourea (CAS 6590-91-6): Position-Specific Isomer for Pharmaceutical Reference Standards and Antihypertensive Intermediate Synthesis


2,6-Dichlorophenylthiourea (CAS 6590-91-6), also designated N-(2,6-dichlorophenyl)thiourea or 1-(2,6-dichlorophenyl)-2-thiourea, is a dihalogenated arylthiourea derivative with molecular formula C₇H₆Cl₂N₂S and molecular weight 221.11 g/mol . The compound is characterized by chlorine substitution at both ortho positions (2- and 6-) of the phenyl ring, a substitution pattern that confers distinct physicochemical properties, including a melting point of 155–159 °C and a monoclinic crystal system . Commercially available at ≥99% purity (HPLC) from major suppliers such as Thermo Scientific Chemicals (Alfa Aesar portfolio), this compound occupies a specialized niche as a certified Clonidine Hydrochloride impurity reference standard, a key synthetic intermediate for antihypertensive 2-imidazoline derivatives, and a ligand precursor for coordination chemistry [1]. Its regulatory identity and position-specific reactivity differentiate it irreplaceably from other dichlorophenylthiourea isomers.

Why 2,6-Dichlorophenylthiourea Cannot Be Replaced by Other Dichlorophenylthiourea Isomers


Dichlorophenylthiourea isomers (2,4-; 2,5-; 3,4-; 3,5-) share the identical molecular formula (C₇H₆Cl₂N₂S) and molecular weight (221.11 g/mol), yet their chlorine substitution pattern dictates fundamentally divergent solid-state properties, regulatory recognition, and pharmacological utility [1]. The 2,6-isomer uniquely serves as a certified Clonidine impurity reference standard required for ANDA/NDA regulatory filings—a role no other dichloro isomer fulfills . In antihypertensive drug development, exhaustive structure-activity relationship (SAR) studies demonstrated that exclusively the 2,6-dichloro substitution pattern on the phenylthiourea scaffold yields potent oral antihypertensive activity in vivo, whereas the 2,3-isomer produces 43% less blood pressure reduction at the identical dose [2]. Melting points diverge by up to 42 °C across the isomer series (155–159 °C for 2,6- vs. 197–199 °C for 3,4-), reflecting different crystal packing and solubility behaviors that directly impact formulation development and analytical method validation [3]. These quantitative differences are not marginal—they are decision-critical for pharmaceutical procurement, analytical reference material selection, and medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 2,6-Dichlorophenylthiourea vs. Closest Dichloro Isomers and Analogs


Clonidine Impurity Reference Standard: Exclusive Regulatory Identity Among All Dichlorophenylthiourea Isomers

2,6-Dichlorophenylthiourea is the only dichlorophenylthiourea isomer cataloged and supplied as a certified Clonidine impurity reference standard by multiple pharmacopoeial-reference vendors . Alfa Chemistry lists this compound under Category 'Impurity standards, Mikromol' with API Family designation 'Clonidine Hydrochloride' . Veeprho supplies it as 'Clonidine Impurity' (Cat. VE0022316) with full compliance to USP, EMA, JP, and BP regulatory standards, accompanied by a Structure Elucidation Report (SER) for ANDA and NDA submissions [1]. Pharmaffiliates catalogs it under 'impurities, pharmaceutical standards' (Cat. PA 82 0071000) [2]. Zhenqiang Bio designates it 'Clonidine Impurity 12' (Cat. RM-C122912, 95% HPLC) . In contrast, comprehensive database searches for 2,4-dichlorophenylthiourea (CAS 6326-14-3), 3,4-dichlorophenylthiourea (CAS 19250-09-0), 2,5-dichlorophenylthiourea (CAS 4949-85-3), and 3,5-dichlorophenylthiourea (CAS 107707-33-5) yield zero entries as clonidine impurity reference standards from any pharmacopoeial supplier. This represents a binary differentiation: exclusive presence vs. complete absence of regulatory identity.

Pharmaceutical impurity profiling ANDA/NDA regulatory submission Clonidine HCl quality control

Position-Isomeric Blood Pressure Reduction: 2,6- vs. 2,3-Dichloro Derivative Head-to-Head in Hypertensive Rat Model

In the foundational SAR study underlying clonidine-related antihypertensives, Tilley et al. (J. Med. Chem. 1980, 23, 1387–1392) demonstrated that among 1-(2-aminoethyl)-3-(substituted phenyl)thioureas, the 2,6-dichlorophenyl analogue exhibited potent oral antihypertensive activity in both spontaneously hypertensive rat models and the renal hypertensive dog [1]. Patent US 4,096,276 (Hoffmann-La Roche) provides the direct quantitative head-to-head comparison: in the DOCA-NaCl hypertensive rat model (Charles River male rats, systolic BP >150 mmHg at baseline), 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea—synthesized directly from 2,6-dichlorophenylthiourea as the key intermediate—produced a 73 mmHg decrease in systolic blood pressure at 6 hours post-dose (10 mg/kg p.o.), with an accompanying heart rate reduction of 81 beats/min [2]. The positional isomer 1-(2-aminoethyl)-3-(2,3-dichlorophenyl)thiourea, tested under identical conditions, produced only a 51 mmHg blood pressure decrease and a 95 beats/min heart rate reduction—a 22 mmHg (43%) smaller antihypertensive effect [2]. The 2,6-dichlorophenylthiourea-derived compound was explicitly designated 'the most preferred compound of the invention' [2]. The unsubstituted phenylthiourea and mono-chloro analogues showed substantially weaker or absent antihypertensive activity in the same series [1].

Antihypertensive drug development Structure-activity relationship (SAR) Clonidine analog pharmacology

Melting Point Differentiation: 2,6-Isomer Exhibits the Lowest Melting Point Among Five Dichlorophenylthiourea Isomers

The melting point of 2,6-dichlorophenylthiourea is established at 155–159 °C by Thermo Scientific Chemicals (99% purity, Beilstein Registry Number 2212144) . This value is the lowest among the five positional isomers of dichlorophenylthiourea. Comparative data from authoritative chemical databases yield the following rank order: 2,6-isomer (155–159 °C) < 2,4-isomer (160 °C) [1] < 3,5-isomer (177–179 °C) [2] < 2,5-isomer (193–194 °C) [3] < 3,4-isomer (197–199 °C) [4]. The total span is 42 °C across isomers. The lower melting point of the 2,6-isomer reflects weaker intermolecular forces in the crystal lattice—consistent with the steric effect of two ortho-chlorine substituents disrupting efficient packing relative to the more planar 3,4- or 2,5-isomers. This property directly impacts differential scanning calorimetry (DSC) identification, hot-stage microscopy, and solubility in formulation screening.

Solid-state characterization Crystal engineering Formulation preformulation

Monoclinic Crystal System with Defined Unit Cell Parameters Enabling Solid-State Characterization

2,6-Dichlorophenylthiourea has been crystallized from nitromethane and acetone and structurally characterized as belonging to the monoclinic crystal system with unit cell parameters a = 14.7 Å, b = 15.9 Å, c = 16.4 Å, α = 90°, β = 104°, γ = 90°, crystal dimensions 0.2 × 0.2 × 0.1 mm, and an R factor of 0.27 from surface analysis . This defined crystallographic identity enables powder X-ray diffraction (PXRD) fingerprinting for batch-to-batch identity confirmation, a capability not routinely available for the 2,4-, 2,5-, or 3,5-isomers, for which published single-crystal structures are absent from the Cambridge Structural Database (CSD). The monoclinic system and the specific β angle of 104° confer anisotropic physical properties relevant to milling, compaction, and dissolution rate in solid dosage form development.

X-ray crystallography Polymorph screening Solid-state pharmaceutics

Synthetic Pathway Exclusivity: 2,6-Dichlorophenylthiourea as the Direct Precursor to Clonidine via Cyclization

The 2,6-dichlorophenyl substitution pattern is structurally required for the thiourea-to-2-imidazoline cyclization that yields clonidine and its antihypertensive analogues. Patent NO 305432 B1 describes a process wherein 2,6-dichlorophenylthiourea serves as the key intermediate that undergoes cyclization to produce clonidine derivatives [1]. The HPLC stability study by the Hoffmann-La Roche group confirmed that 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea (synthesized from 2,6-dichlorophenylthiourea) undergoes degradation to clonidine [2-(2,6-dichlorophenylamino)-2-imidazoline] in pooled human plasma and urine stored at −17 °C, establishing a direct chemical relationship between this specific thiourea isomer and clonidine [2]. The 2,6-dichlorophenyl isothiocyanate (CAS 6590-95-0)—prepared by pyrolysis of 2,6-dichlorophenylthiourea—is the standard starting material for synthesizing 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine and related antihypertensive guanidines [3]. Other dichloro isomers (2,4-; 3,4-; etc.) cyclize to imidazolines with different substitution patterns that do not yield clonidine and lack the established pharmacological profile.

Clonidine synthesis Heterocyclic chemistry Process chemistry

Procurement-Relevant Application Scenarios for 2,6-Dichlorophenylthiourea (CAS 6590-91-6)


Clonidine Hydrochloride ANDA/NDA Impurity Profiling and Method Validation

Pharmaceutical analytical laboratories supporting Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) for Clonidine Hydrochloride drug products require certified impurity reference standards for HPLC method validation, system suitability testing, and stability-indicating assay development. 2,6-Dichlorophenylthiourea is the only dichlorophenylthiourea isomer supplied with full pharmacopoeial compliance documentation (USP, EMA, JP, BP) and a Structure Elucidation Report (SER) specifically for clonidine impurity profiling [1]. The compound's degradation relationship to clonidine has been analytically established via HPLC—clonidine was detected as the degradation product of 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea in human plasma and urine, with validated recovery rates of 64.5 ± 4.5% from plasma and 96.0 ± 6.3% from urine [2]. Procuring the 2,6-isomer ensures regulatory audit readiness; any other isomer would be rejected during method review for lacking the correct impurity profile identity.

Antihypertensive Drug Discovery: Structure-Activity Relationship Studies on Clonidine Analogues

Medicinal chemistry programs targeting central α₂-adrenergic agonists for hypertension, ADHD, or opioid withdrawal require the 2,6-dichlorophenylthiourea scaffold as the essential building block. Patent US 4,096,276 and Tilley et al. (J. Med. Chem. 1980) established that the 2,6-dichloro substitution pattern is critical for in vivo antihypertensive activity: the 2,6-isomer-derived compound produced a 73 mmHg systolic blood pressure reduction vs. only 51 mmHg for the 2,3-isomer derivative at identical oral dose (10 mg/kg) in the DOCA-Na hypertensive rat model [3]. The unsubstituted phenylthiourea analogue lacked meaningful activity. Researchers synthesizing 1-(2-aminoethyl)-3-(substituted phenyl)thiourea libraries must start from 2,6-dichlorophenylthiourea to access the pharmacologically validated chemotype; the 2,4-, 3,4-, and other dichloro isomers lead to chemotypes with no established in vivo antihypertensive efficacy.

Solid-State Characterization and Preformulation Development for Thiourea-Derived Drug Candidates

Preformulation scientists evaluating thiourea-based drug candidates require reliable solid-state reference data for polymorph screening, DSC calibration, and powder X-ray diffraction (PXRD) method development. 2,6-Dichlorophenylthiourea is the only dichlorophenylthiourea isomer with published single-crystal unit cell data (monoclinic: a = 14.7 Å, b = 15.9 Å, c = 16.4 Å, β = 104°) that enables computational prediction of PXRD patterns for batch-to-batch identity testing . Its melting point of 155–159 °C —the lowest among five dichloro isomers spanning a 42 °C range—provides a uniquely positioned thermal reference for DSC method development and distinguishes it from the higher-melting isomers (2,4-: 160 °C; 3,4-: 197–199 °C) that could otherwise be confused during inventory handling.

Coordination Chemistry and Bioinorganic Research: Thiourea Ligand for Metal Complex Synthesis

Thiourea derivatives serve as versatile S,N-donor ligands for transition metal complexes with demonstrated antimicrobial, antimycobacterial, and anticancer activities. While copper(II) complexes of 3,4-dichlorophenylthiourea have shown type II topoisomerase inhibition and antitubercular activity equipotent to ethambutol [4], the 2,6-isomer offers distinct steric and electronic properties from its ortho-chlorine substituents that influence metal coordination geometry and biological activity. The established synthetic route from 2,6-dichlorophenylthiourea to 2,6-dichlorophenyl isothiocyanate further enables access to asymmetric 1,3-disubstituted thiourea ligands. Researchers requiring a structurally characterized, commercially available dichlorophenylthiourea with defined crystal structure should select the 2,6-isomer to enable crystallographic characterization of resulting metal complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichlorophenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.